Bienvenue dans la boutique en ligne BenchChem!

2-Allylamino-1-phenyl-ethanol

PNMT inhibition Catecholamine biosynthesis β-Adrenergic pharmacology

2-Allylamino-1-phenyl-ethanol (CAS 51319-18-7) is an arylamino alcohol derivative belonging to the broader class of 1-phenyl-2-(alkylamino)ethanols. It is characterized by a phenyl group and an allylamino side chain linked via an ethanol backbone, with a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.24 g/mol.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 51319-18-7
Cat. No. B8766957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Allylamino-1-phenyl-ethanol
CAS51319-18-7
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESC=CCNCC(C1=CC=CC=C1)O
InChIInChI=1S/C11H15NO/c1-2-8-12-9-11(13)10-6-4-3-5-7-10/h2-7,11-13H,1,8-9H2
InChIKeyPLMQQVYELPMXSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Allylamino-1-phenyl-ethanol (CAS 51319-18-7): Procurement-Ready Properties & Baseline Specifications


2-Allylamino-1-phenyl-ethanol (CAS 51319-18-7) is an arylamino alcohol derivative belonging to the broader class of 1-phenyl-2-(alkylamino)ethanols. It is characterized by a phenyl group and an allylamino side chain linked via an ethanol backbone, with a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.24 g/mol . Commercial research-grade material is typically supplied at ≥95% purity, and it presents as a colorless to pale yellow liquid with a density of 1.019 g/cm³ at standard conditions [1]. The compound serves as a versatile scaffold in medicinal chemistry, with documented applications in antimalarial research, β-adrenergic pharmacology, and as a precursor for Schiff base derivatives .

Why 2-Allylamino-1-phenyl-ethanol (CAS 51319-18-7) Cannot Be Substituted with Generic Analogs


Substitution of 2-allylamino-1-phenyl-ethanol with other 1-phenyl-2-(alkylamino)ethanols carries significant scientific and procurement risk. The allyl side chain confers a unique combination of moderate basicity (predicted pKa ~9.79), distinct lipophilicity, and a terminal alkene enabling orthogonal click chemistry or further derivatization not possible with saturated alkyl analogs such as ethylamino or methylamino derivatives [1]. Published biological activity data, including in vivo antimalarial efficacy and PNMT binding affinity, are structure-specific and cannot be extrapolated to other alkylamino chain lengths without empirical validation [2].

2-Allylamino-1-phenyl-ethanol (CAS 51319-18-7): Quantifiable Differentiators vs. Closest Analogs


PNMT Binding Affinity: Comparative Potency vs. Unsubstituted Phenylethanolamine

2-Allylamino-1-phenyl-ethanol exhibits measurable but weak binding affinity for Phenylethanolamine N-Methyltransferase (PNMT), the enzyme that catalyzes the final step in epinephrine biosynthesis. The Ki value determined in vitro is 1.11 mM (1.11E+6 nM) [1]. This contrasts with the endogenous substrate phenylethanolamine (2-amino-1-phenylethanol), which serves as the baseline substrate with a reported Km of 4.5 μM for the (2S)-configured analog [2]. The ~247-fold lower affinity of the allylamino derivative demonstrates that N-allyl substitution substantially reduces PNMT recognition relative to the primary amine, a structure-activity relationship critical for designing selective adrenergic agents or avoiding off-target catecholamine pathway interference.

PNMT inhibition Catecholamine biosynthesis β-Adrenergic pharmacology

In Vivo Antimalarial Efficacy: Reduction of Parasitemia in Murine Model

2-Allylamino-1-phenyl-ethanol demonstrates quantifiable in vivo antimalarial activity against Plasmodium chabaudi chabaudi AS, a murine malaria model. When administered intraperitoneally at 7.5 mg/kg/day beginning 1 hour post-infection and continuing through day 7, the compound produces measurable inhibition of parasitemia . While the precise percentage reduction is not reported in the abstracted data, this dose level and regimen place it within the class of active arylamino alcohols evaluated for antiplasmodial activity. For context, within the broader arylamino alcohol chemotype, optimized derivatives such as compound 22 from a 2016 study achieved 98 ± 1% parasitemia reduction and complete cure in the same murine P. chabaudi model [1]. The allylamino substitution pattern represents a distinct structure within this pharmacophore class, providing a comparator for structure-activity relationship studies against other N-substituted variants.

Antimalarial Plasmodium chabaudi In vivo pharmacology

Physicochemical Differentiation: Density and Boiling Point vs. Closest Structural Analogs

The physicochemical profile of 2-allylamino-1-phenyl-ethanol differs measurably from its saturated alkylamino analogs, enabling chromatographic separation and affecting formulation behavior. The compound has a reported density of 1.019 g/cm³ and a boiling point of 279°C at 760 mmHg . In comparison, the unsubstituted analog 2-amino-1-phenylethanol (phenylethanolamine, CAS 7568-93-6) exhibits a lower density of approximately 1.094 g/mL (lit.) and a significantly lower boiling point of 150-152°C at 10 mmHg [1]. The N-allyl substitution increases molecular weight by ~40 g/mol and introduces the lipophilic alkene moiety, which reduces density slightly while raising the boiling point under equivalent pressure conditions. This distinct physicochemical signature is directly relevant to analytical method development and purification strategy selection.

Physicochemical properties Chromatography Formulation

Safety Profile: Ames Test Negative Result

A documented Ames test for 2-allylamino-1-phenyl-ethanol returned a negative result, indicating no mutagenic potential in the standard bacterial reverse mutation assay . This is a key differentiator from certain other arylamine derivatives, which may exhibit positive genotoxicity signals due to aromatic amine metabolic activation. For procurement and laboratory handling purposes, this negative Ames result supports lower hazard classification and reduced regulatory burden compared to Ames-positive analogs within the same compound class [1].

Genotoxicity Safety assessment Mutagenicity

Procurement-Driven Application Scenarios for 2-Allylamino-1-phenyl-ethanol (CAS 51319-18-7)


PNMT Enzyme Assay Negative Control or Selectivity Tool

The documented Ki of 1.11 mM for PNMT [1] establishes 2-allylamino-1-phenyl-ethanol as a structurally informative weak binder. Researchers investigating PNMT inhibition or catecholamine biosynthesis pathways can employ this compound as a negative control that demonstrates how N-allyl substitution dramatically reduces enzyme affinity compared to the endogenous substrate phenylethanolamine (~247-fold difference). This makes it valuable for validating assay sensitivity and for establishing structure-activity relationship boundaries in PNMT-focused medicinal chemistry programs.

Antimalarial SAR Comparator in Arylamino Alcohol Series

With documented in vivo antimalarial activity against P. chabaudi chabaudi AS at 7.5 mg/kg/day ip [1], this compound serves as a distinct reference point within the arylamino alcohol antimalarial chemotype. It enables researchers to systematically evaluate how the allyl side chain influences antiplasmodial potency relative to other N-substituted analogs, such as those bearing ethyl, propyl, or arylalkyl groups. This SAR context is directly relevant to medicinal chemistry optimization efforts targeting Plasmodium parasites [2].

Click Chemistry Precursor via Terminal Alkene Functionalization

The terminal alkene of the allylamino group provides a reactive handle for orthogonal derivatization strategies not available with saturated alkylamino analogs such as 2-ethylamino-1-phenyl-ethanol or 2-methylamino-1-phenyl-ethanol. This enables thiol-ene click chemistry, epoxidation, or hydroboration reactions that expand the accessible chemical space. For procurement decisions involving building blocks for parallel synthesis or diversity-oriented libraries, this unique synthetic versatility offers tangible workflow advantages [1].

β-Adrenergic Pharmacology Probe Development

The 1-phenyl-2-(alkylamino)ethanol scaffold is a privileged pharmacophore for β-adrenergic receptor ligands [1]. 2-Allylamino-1-phenyl-ethanol occupies a specific position within this structural class, providing a reference compound for evaluating how N-allyl substitution modulates receptor subtype selectivity. Indian Patent 226369 [2] explicitly describes aminoalcohol derivatives of this class as β3-adrenergic receptor agonists with potential applications in metabolic disorders, gastrointestinal conditions, and urinary incontinence. Researchers pursuing β3-selective agonists can utilize this compound as a comparator in selectivity profiling campaigns.

Quote Request

Request a Quote for 2-Allylamino-1-phenyl-ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.